Propargyl-PEG1-NH2: A Technical Guide to its Physical Properties and Applications
Propargyl-PEG1-NH2: A Technical Guide to its Physical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Propargyl-PEG1-NH2, a versatile bifunctional linker molecule. It is widely utilized in the fields of bioconjugation, drug discovery, and proteomics, primarily as a component in Proteolysis Targeting Chimeras (PROTACs) and for "click chemistry" applications. This document details its physical characteristics, provides plausible experimental methodologies for their determination, and illustrates its role in key scientific workflows.
Core Physical and Chemical Properties
Propargyl-PEG1-NH2, also known as 1-amino-2-(prop-2-yn-1-yloxy)ethane, is a small molecule featuring a terminal alkyne group (propargyl) and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for orthogonal conjugation strategies, making it a valuable tool in chemical biology.
Quantitative Data Summary
The physical and chemical properties of Propargyl-PEG1-NH2 are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 0.945 g/cm³[1] |
| Purity | ≥95% to ≥97% (as determined by HPLC) |
| Solubility | Soluble in DMSO (100 mg/mL), requires sonication[1] |
| Storage Conditions | Store at 4°C, protected from light. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[1][2] |
| CAS Number | 122116-12-5[1] |
| SMILES | C#CCOCCN[1] |
Experimental Protocols
While specific manufacturer protocols for determining the physical properties of Propargyl-PEG1-NH2 are proprietary, the following sections describe general and widely accepted methodologies for assessing the purity and solubility of similar small molecules.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of Propargyl-PEG1-NH2 is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To separate and quantify Propargyl-PEG1-NH2 from any impurities.
Materials:
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Propargyl-PEG1-NH2 sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Trifluoroacetic acid (TFA)
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HPLC system with a C18 column and a UV detector
Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Sample Preparation:
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Accurately weigh and dissolve the Propargyl-PEG1-NH2 sample in Mobile Phase A to a final concentration of 1 mg/mL.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm
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Column Temperature: 30 °C
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Injection Volume: 10 µL
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.
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Data Analysis:
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The purity is calculated by determining the area percentage of the main peak corresponding to Propargyl-PEG1-NH2 relative to the total area of all peaks in the chromatogram.
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Solubility Determination in Dimethyl Sulfoxide (DMSO)
A common method to determine the kinetic solubility of a compound in DMSO involves preparing a concentrated stock solution and observing for precipitation.
Objective: To determine the maximum soluble concentration of Propargyl-PEG1-NH2 in DMSO at room temperature.
Materials:
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Propargyl-PEG1-NH2 sample
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Anhydrous DMSO
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Vortex mixer
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Ultrasonic bath
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Calibrated pipette
Procedure:
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Stock Solution Preparation:
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In a clear vial, add a pre-weighed amount of Propargyl-PEG1-NH2.
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Add a specific volume of DMSO to achieve a high target concentration (e.g., 100 mg/mL).
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Dissolution:
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Vortex the mixture vigorously for 1-2 minutes.
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If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]
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Observation:
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Visually inspect the solution for any undissolved particles or turbidity against a dark background.
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If the solution is clear, the compound is soluble at that concentration. If particulates are present, the concentration exceeds its solubility limit.
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Serial Dilution (if necessary):
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If the initial concentration is not fully soluble, a new sample can be prepared at a lower concentration, or a serial dilution can be performed from a clear, concentrated stock to determine the point of precipitation.
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Applications and Workflows
Propargyl-PEG1-NH2 is a key building block in two major areas of biomedical research: PROTAC development and click chemistry.
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Propargyl-PEG1-NH2 can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.
Utility in Click Chemistry Reactions
The terminal alkyne of Propargyl-PEG1-NH2 makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage to molecules containing an azide (B81097) group.
